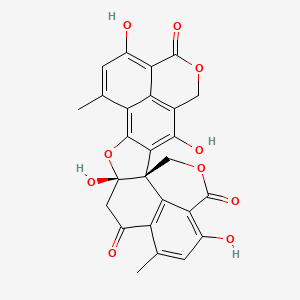

Bacillosporin C

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(1S,15S)-3,9,15,21-tetrahydroxy-11,19-dimethyl-6,14,24-trioxaheptacyclo[16.7.1.14,8.01,15.02,13.022,26.012,27]heptacosa-2,4(27),8,10,12,18(26),19,21-octaene-7,17,23-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18O10/c1-8-3-12(28)18-19-14(8)13(29)5-26(33)25(19,7-35-24(18)32)20-21(30)10-6-34-23(31)17-11(27)4-9(2)15(16(10)17)22(20)36-26/h3-4,27-28,30,33H,5-7H2,1-2H3/t25-,26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHBPWHLZTSXJPH-UIOOFZCWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C3=C1C(=O)CC4(C3(COC2=O)C5=C(C6=C7C(=C5O4)C(=CC(=C7C(=O)OC6)O)C)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C2C3=C1C(=O)C[C@]4([C@]3(COC2=O)C5=C(C6=C7C(=C5O4)C(=CC(=C7C(=O)OC6)O)C)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Source: A Technical Guide to the Identification of Bacillosporin C Producing Microorganisms

Abstract: The increasing demand for novel antimicrobial agents has intensified the search for new bioactive compounds from microbial sources. Bacillosporin C, a potent bacteriocin, represents a promising candidate for therapeutic development. The critical first step in harnessing its potential is the definitive identification of the producing microorganism. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the isolation, screening, and identification of microorganisms responsible for producing this compound or other novel bacteriocins. The methodologies detailed herein encompass classical microbiological techniques, robust biochemical profiling, and precise molecular identification through 16S rRNA sequencing. This guide emphasizes structured data presentation and includes detailed experimental workflows visualized through Graphviz diagrams to ensure clarity and reproducibility in the discovery pipeline.

Introduction to Bacteriocin Discovery

Bacteriocins are ribosomally synthesized antimicrobial peptides produced by a wide range of bacteria, which can inhibit the growth of other, often closely related, bacterial strains.[1] Their specificity and potency make them attractive alternatives to traditional antibiotics, particularly in the face of rising antimicrobial resistance. The discovery of a new bacteriocin, such as this compound, initiates a critical workflow aimed at identifying and characterizing the source organism. This process is fundamental for fermentation optimization, genetic engineering, and eventual large-scale production. This guide outlines a systematic, multi-phase approach to reliably identify a this compound producing microorganism, with a focus on species within the Bacillus genus, which are well-known producers of a vast arsenal of antimicrobial substances.[2]

Phase 1: Isolation and Screening of Potential Producers

The initial phase focuses on isolating potential bacteriocin-producing bacteria from environmental samples and screening them for antimicrobial activity.

Experimental Protocol: Sample Collection and Isolation

-

Sample Collection: Collect diverse environmental samples (e.g., soil, marine sediments, fermented foods) where microbial competition is likely high.[3][4] For instance, soil samples can be collected from the rhizosphere.[3]

-

Serial Dilution: Suspend 1 gram of the sample in 9 mL of sterile saline solution (0.85% NaCl). Perform a series of tenfold serial dilutions (10⁻¹ to 10⁻⁶).

-

Plating: Spread-plate 100 µL of each dilution onto Nutrient Agar (NA) or other general-purpose media. To selectively isolate spore-forming bacteria like Bacillus, a heat treatment step (80°C for 10 minutes) can be applied to the initial suspension before plating.

-

Incubation: Incubate the plates at 30-37°C for 24-48 hours.

-

Colony Selection: Observe the plates for distinct colonies. Select well-isolated colonies based on unique morphological characteristics (e.g., size, shape, color, texture) for subculturing to obtain pure cultures.

Experimental Protocol: Screening for Antimicrobial Activity

The agar well diffusion method is a widely used technique to screen for the production of extracellular antimicrobial compounds.[1][5]

-

Indicator Strain Preparation: Prepare a lawn of a suitable indicator organism (e.g., Micrococcus luteus, Listeria monocytogenes, Staphylococcus aureus) on a Mueller-Hinton Agar (MHA) plate.[3][6] The indicator strain should be a susceptible, non-pathogenic or BSL-1 organism where possible.

-

Isolate Cultivation: Inoculate the pure isolates into a suitable broth medium (e.g., Tryptic Soy Broth) and incubate for 48-72 hours to allow for bacteriocin production.

-

Supernatant Collection: Centrifuge the broth cultures at 10,000 x g for 15 minutes. Collect the cell-free supernatant, which contains the crude bacteriocin extract.[5]

-

Well Diffusion Assay:

-

Aseptically punch wells (6-8 mm in diameter) into the MHA plate seeded with the indicator strain.

-

Pipette 50-100 µL of the cell-free supernatant from each isolate into separate wells.

-

Incubate the plates at the optimal growth temperature for the indicator strain for 18-24 hours.

-

-

Zone of Inhibition: Measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates higher antimicrobial activity. Select the isolate demonstrating the most significant and consistent inhibitory activity for further identification.

Phase 2: Identification of the Producing Microorganism

Once an isolate with potent antimicrobial activity is selected, the next phase is its definitive identification through a combination of classical and molecular methods.

Experimental Protocol: Morphological and Biochemical Characterization

-

Gram Staining: Perform Gram staining to determine the cell wall structure (Gram-positive or Gram-negative), cell morphology (e.g., rod, coccus), and arrangement. Bacillus species are typically Gram-positive, rod-shaped bacteria.[2]

-

Spore Staining: Use the Schaeffer-Fulton method to visualize endospores, a characteristic feature of the Bacillus genus.[2]

-

Motility Test: Inoculate a semi-solid agar medium to determine if the isolate is motile. Most Bacillus species are motile.[7]

-

Biochemical Testing: Conduct a panel of biochemical tests to determine the metabolic profile of the isolate. These tests are crucial for differentiating between species, especially within the Bacillus genus.[8][9] Key tests include:

-

Catalase Test: Add a drop of 3% H₂O₂ to a colony smear. The production of bubbles indicates a positive result.

-

Oxidase Test: Rub a colony onto a filter paper impregnated with the oxidase reagent. A color change to dark purple indicates a positive result.

-

Starch Hydrolysis: Inoculate the isolate on a starch agar plate. After incubation, flood the plate with iodine. A clear zone around the growth indicates starch hydrolysis.[8]

-

Casein Hydrolysis: Inoculate on a skim milk agar plate. A clear zone around the colony indicates caseinase production.

-

Citrate Utilization: Inoculate on Simmon's citrate agar. A change in the indicator from green to blue indicates a positive result.[10]

-

Voges-Proskauer (VP) Test: Test for the production of acetoin from glucose fermentation.[10]

-

Carbohydrate Fermentation: Test the ability to ferment various sugars (e.g., glucose, lactose, sucrose, mannitol) with or without gas production.[2]

-

Experimental Protocol: Molecular Identification via 16S rRNA Sequencing

16S rRNA gene sequencing is a highly accurate and standard method for bacterial identification and phylogenetic analysis.[11][12]

-

Genomic DNA Extraction: Extract high-quality genomic DNA from a pure culture of the isolate using a commercial DNA extraction kit or a standard protocol (e.g., phenol-chloroform extraction).

-

PCR Amplification:

-

Amplify the 16S rRNA gene using universal primers such as 27F (5'-AGAGTTTGATCMTGGCTCAG-3') and 1492R (5'-TACGGYTACCTTGTTACGACTT-3').[1]

-

Set up a PCR reaction containing the extracted DNA, primers, dNTPs, Taq polymerase, and PCR buffer.

-

Perform PCR with the following typical cycling conditions: initial denaturation at 95°C for 5 min; 30-35 cycles of denaturation at 95°C for 30s, annealing at 55°C for 30s, and extension at 72°C for 1.5 min; and a final extension at 72°C for 10 min.

-

-

Amplicon Verification: Run the PCR product on a 1% agarose gel to confirm the presence of a single band of the expected size (~1500 bp).

-

PCR Product Purification: Purify the amplified PCR product to remove primers, dNTPs, and enzymes using a PCR purification kit.

-

Sequencing: Send the purified PCR product for Sanger sequencing.

-

Sequence Analysis:

-

Assemble the forward and reverse sequence reads to obtain the full-length 16S rRNA gene sequence.

-

Compare the obtained sequence with those in public databases like the National Center for Biotechnology Information (NCBI) using the Basic Local Alignment Search Tool (BLAST).[6]

-

Identify the microorganism based on the highest sequence similarity score to known species. A similarity of >99% is generally considered to be the same species.

-

Data Presentation and Management

Systematic recording of all observations and results is crucial for comparison and identification.

Table 1: Example Colony Morphology on Nutrient Agar

| Characteristic | Description |

| Size | 3-5 mm |

| Shape | Irregular, rhizoid |

| Color | Opaque, whitish-cream |

| Margin | Undulate |

| Elevation | Raised |

| Texture | Dry, "frosted-glass" appearance |

Table 2: Standard Biochemical Test Profile for Bacillus Species Identification

| Test | Result for Isolate X | Common Result for B. cereus[10] | Common Result for B. subtilis[7] |

| Gram Stain | Positive Rod | Positive Rod | Positive Rod |

| Spore Position | Central | Central/Paracentral | Central |

| Catalase | + | + | + |

| Oxidase | - | - | +/- |

| Motility | + | + | + |

| Voges-Proskauer | + | + | + |

| Citrate Utilization | + | + | + |

| Starch Hydrolysis | + | + | + |

| Lecithinase | + | + | - |

| Mannitol Fermentation | - | - | + |

Table 3: Antimicrobial Spectrum of Isolate X Supernatant (Zone of Inhibition in mm)

| Indicator Strain | Gram Stain | Zone of Inhibition (mm) |

| Staphylococcus aureus ATCC 25923 | Positive | 22 |

| Listeria monocytogenes ATCC 7644 | Positive | 25 |

| Bacillus subtilis ATCC 6633 | Positive | 18 |

| Escherichia coli ATCC 25922 | Negative | 0 |

| Pseudomonas aeruginosa ATCC 27853 | Negative | 0 |

Experimental Workflows

Visual workflows provide a clear, high-level overview of the complex experimental processes involved in the identification of the this compound producer.

Caption: Overall workflow for the identification of a this compound producer.

Caption: Detailed workflow for molecular identification via 16S rRNA sequencing.

Conclusion

The systematic approach detailed in this guide provides a robust and reproducible pathway for the identification of microorganisms producing novel bacteriocins like this compound. By integrating classical microbiology with modern molecular techniques, researchers can move with confidence from environmental sample to a definitively identified production strain. This foundational work is paramount, paving the way for subsequent research into fermentation optimization, biosynthetic pathway elucidation, and the ultimate translation of a promising antimicrobial peptide from the laboratory to clinical and industrial applications.

References

- 1. scispace.com [scispace.com]

- 2. ijcmas.com [ijcmas.com]

- 3. How 16S rRNA Can Be Used For Identification of Bacteria | CosmosID [cosmosid.com]

- 4. 16S rRNA Sequencing Guide [blog.microbiomeinsights.com]

- 5. microbiologyjournal.org [microbiologyjournal.org]

- 6. Identification of Potential Probiotics Producing Bacteriocins Active against Listeria monocytogenes by a Combination of Screening Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rcpath.org [rcpath.org]

- 8. researchgate.net [researchgate.net]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. youtube.com [youtube.com]

- 11. microbenotes.com [microbenotes.com]

- 12. 16S and ITS rRNA Sequencing | Identify bacteria & fungi with NGS [emea.illumina.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacillosporin C, a dimeric oxaphenalenone antibiotic produced by the fungus Talaromyces bacillisporus, has emerged as a molecule of interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the primary biological functions of this compound, with a focus on its antibacterial, antitumor, and acetylcholinesterase inhibitory properties. Detailed experimental methodologies, quantitative activity data, and postulated mechanisms of action are presented to facilitate further research and development.

Introduction

This compound is a secondary metabolite first isolated from the fungus Talaromyces bacillisporus.[1] It belongs to the oxaphenalenone class of compounds, which are known for their wide range of biological effects.[1] Structurally, this compound is a dimer, a characteristic that contributes to its unique bioactivity.[1] This document synthesizes the current understanding of this compound's primary biological activities, providing a technical resource for researchers in microbiology, oncology, and neuropharmacology.

Antibacterial Activity

This compound has demonstrated notable antibacterial properties. While specific minimum inhibitory concentration (MIC) values for the purified compound are not extensively reported in publicly available literature, studies on crude extracts and related oxaphenalenone dimers provide valuable insights into its spectrum of activity.

Quantitative Antibacterial Data

A study on a crude extract from Talaromyces bacillisporus containing this compound and other related oxaphenalenone dimers, including bacillisporins I and J, and duclauxamides B and C, demonstrated broad antibacterial activity. The minimum inhibitory concentration (MIC) values for this mixture were determined against several pathogenic bacteria.

| Bacterial Strain | MIC Range (µg/mL) |

| Mycobacterium tuberculosis H37Ra | 3.13 - >50 |

| Bacillus cereus | 3.13 - >50 |

| Staphylococcus aureus | 3.13 - >50 |

Table 1: MIC values of a crude extract containing this compound and related compounds against various bacterial strains.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The antibacterial activity of this compound and related compounds is typically determined using the broth microdilution method.

Objective: To determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.

Materials:

-

Test compound (e.g., this compound)

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

A serial two-fold dilution of the test compound is prepared in the broth medium in the wells of a 96-well plate.

-

Each well is then inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

-

Positive (broth and bacteria without compound) and negative (broth only) controls are included.

-

The plates are incubated at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium, as observed visually or by measuring the optical density at 600 nm.

Antitumor and Cytotoxic Activity

Postulated Mechanism of Action

The mechanism of antitumor action for oxaphenalenone dimers is not fully elucidated but is thought to involve the inhibition of ATP synthesis. This disruption of cellular energy metabolism can lead to apoptosis and cell death in rapidly dividing cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of this compound can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the concentration of a compound that inhibits 50% of cell viability (IC50).

Materials:

-

Test compound (e.g., this compound)

-

Cancer cell line (e.g., MCF-7, NCI-H187)

-

Normal cell line (e.g., Vero) for selectivity assessment

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO, isopropanol with HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Acetylcholinesterase Inhibition

Bacillosporins have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine.[1] This inhibitory activity suggests a potential therapeutic application in neurological disorders such as Alzheimer's disease.

Experimental Protocol: Ellman's Method for AChE Inhibition Assay

The inhibitory effect of this compound on AChE activity can be quantified using the colorimetric method developed by Ellman.

Objective: To determine the concentration of a compound that inhibits 50% of AChE activity (IC50).

Materials:

-

Test compound (e.g., this compound)

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

96-well plates

-

Microplate reader

Procedure:

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Add the AChE enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding the substrate, ATCI.

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate.

-

Measure the absorbance of the yellow product at 412 nm at regular intervals to determine the reaction rate.

-

Calculate the percentage of AChE inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion

This compound, a dimeric oxaphenalenone from Talaromyces bacillisporus, exhibits a promising profile of biological activities, including antibacterial, antitumor, and acetylcholinesterase inhibitory effects. While further research is required to elucidate its precise mechanisms of action and to obtain specific quantitative data for the purified compound, the existing evidence warrants continued investigation into its therapeutic potential. The experimental protocols and data presented in this guide serve as a foundational resource for scientists and researchers dedicated to the discovery and development of novel therapeutic agents from natural sources.

References

Initial Studies on the Antimicrobial Spectrum of Bacillosporin C and Related Oxaphenalenone Dimers: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the initial studies concerning the antimicrobial spectrum of Bacillosporin C and its structural analogs. This compound, a dimeric oxaphenalenone antibiotic, was first isolated from the fungus Talaromyces bacillosporus in 1980.[1] While specific quantitative antimicrobial data for this compound remains limited in publicly accessible literature, this document collates available information on the antimicrobial activities of closely related oxaphenalenone dimers, providing a foundational understanding of this class of compounds.

Quantitative Antimicrobial Activity of Bacillosporin Analogs and Other Oxaphenalenone Dimers

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Bacillisporin A | Staphylococcus aureus ATCC 29213 | >50 | [2] |

| Methicillin-resistant S. aureus (MRSA) | >50 | [2] | |

| Bacillisporin H | Staphylococcus aureus | 3.13-50 | [2] |

| Mycobacterium tuberculosis H37Ra | 3.13-50 | [2] | |

| Bacillus cereus | 3.13-50 | [2] | |

| Unnamed Oxaphenalenone Dimer (Compound 11) | Bacillus cereus | Not specified | [3] |

| Staphylococcus aureus | Not specified | [3] | |

| Methicillin-resistant S. aureus (MRSA) | Not specified | [3] | |

| Various Oxaphenalenone Dimers | Staphylococcus aureus | 0.195 - 100 | [2] |

Experimental Protocols for Antimicrobial Susceptibility Testing

The antimicrobial activity of oxaphenalenone dimers is typically evaluated using standard microbiological techniques, primarily the broth microdilution method and the agar well diffusion assay. These methods are fundamental for determining the minimum inhibitory concentration (MIC) of a compound.

Broth Microdilution Method

This method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid medium.[4][5][6][7][8]

Protocol:

-

Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., this compound or its analogs) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). A series of twofold serial dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria or RPMI-1640 for fungi).[4]

-

Inoculum Preparation: The test microorganism is cultured overnight and then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[4] This suspension is further diluted in the broth medium to achieve the desired final inoculum concentration in the microtiter plate.

-

Inoculation and Incubation: Each well of the microtiter plate, containing the serially diluted antimicrobial agent, is inoculated with the standardized microbial suspension. Control wells, including a growth control (no antimicrobial agent) and a sterility control (no inoculum), are also prepared. The plate is then incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[4]

-

Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[4]

Agar Well Diffusion Method

The agar well diffusion method is another common technique used to assess the antimicrobial activity of soluble compounds.[9][10][11][12]

Protocol:

-

Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.

-

Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism using a sterile swab.

-

Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar using a sterile cork borer or a pipette tip.[11]

-

Application of Antimicrobial Agent: A specific volume of the test compound solution at a known concentration is added to each well.[11]

-

Incubation: The plates are incubated under appropriate conditions to allow for the growth of the microorganism and the diffusion of the antimicrobial agent into the agar.

-

Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the well where microbial growth is absent) in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the test compound.

Visualized Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for the described experimental protocols.

Concluding Remarks

The initial investigations into the antimicrobial properties of this compound and its related oxaphenalenone dimers suggest a potential for activity, particularly against Gram-positive bacteria. However, a comprehensive understanding of the antimicrobial spectrum of this compound itself requires further dedicated studies to generate specific MIC data against a broad range of clinically relevant microorganisms. The experimental protocols and workflows detailed in this guide provide a robust framework for conducting such future investigations. Researchers and drug development professionals are encouraged to build upon this foundational knowledge to fully elucidate the therapeutic potential of this class of natural products.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. researchgate.net [researchgate.net]

- 3. Bioactive oxaphenalenone dimers from the fungus Talaromyces macrosporus KKU-1NK8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Evaluation of a broth microdilution antifungal susceptibility test with a pH indicator: comparison with the broth macrodilution procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Broth microdilution technique: Significance and symbolism [wisdomlib.org]

- 9. Agar well diffusion: Significance and symbolism [wisdomlib.org]

- 10. researchgate.net [researchgate.net]

- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemistnotes.com [chemistnotes.com]

An In-depth Technical Guide to Bacillosporin C: Natural Function and Ecological Role

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Bacillosporin C, a dimeric oxaphenalenone natural product. Contrary to what its name might suggest, this compound is not produced by Bacillus species but is a secondary metabolite of various fungi, most notably Talaromyces bacillosporus. This document details the known natural functions, ecological significance, and mechanisms of action of this compound, supported by available quantitative data, detailed experimental protocols, and visual diagrams of its biological pathways. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and pharmacology, as well as professionals involved in drug discovery and development.

Introduction: Correcting the Identity of this compound

This compound is a polyketide-derived oxaphenalenone dimer first isolated from the fungus Talaromyces bacillosporus.[1][2][3] The name is derived from its producing organism. It has also been isolated from other fungal species, including Penicillium purpurogenum and the mangrove endophytic fungus SBE-14.[4][5] This compound is part of a class of fungal metabolites known for their diverse and significant biological activities, including antimicrobial, antitumor, and enzyme-inhibitory properties.[1][6] This guide will focus on the scientifically accurate origin and activities of this compound, clarifying its fungal nature and detailing its known biological functions.

Natural Function and Ecological Role

The precise ecological role of this compound for its producing fungi has not been extensively studied; however, like many fungal secondary metabolites, it is believed to play a crucial role in chemical defense and competition. The production of antimicrobial compounds such as this compound likely helps the fungus to outcompete other microorganisms in its environment, securing resources and niche dominance. Its broad-spectrum antibiotic activity suggests a role in deterring competing bacteria.[1] Furthermore, its cytotoxic properties may serve as a defense mechanism against predation by fungivorous organisms. The isolation of this compound from endophytic fungi also suggests a potential role in the symbiotic relationship between the fungus and its host plant, possibly by protecting the plant from pathogens.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its antimicrobial, antitumor, and acetylcholinesterase inhibitory effects being the most prominent.

Antimicrobial Activity

This compound has demonstrated broad-spectrum antibacterial activity.[1][7]

Table 1: Quantitative Antimicrobial Activity of this compound and Related Compounds

| Compound | Target Organism | MIC (μg/mL) | Reference |

| Bacillisporins (general) | Mycobacterium tuberculosis H37Ra | 3.13 – >50 | |

| Bacillus cereus | 3.13 – >50 | ||

| Staphylococcus aureus | 3.13 – >50 |

Antitumor Activity

A significant area of research for this compound is its potential as an anticancer agent. It has been shown to inhibit human topoisomerase IB, an enzyme crucial for DNA replication and transcription in cancer cells.[4]

This compound acts as a topoisomerase I inhibitor.[4] Topoisomerase I relieves torsional stress in DNA by introducing transient single-strand breaks. This compound is thought to stabilize the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand. This leads to an accumulation of DNA breaks, ultimately triggering apoptosis in cancer cells.

Caption: Mechanism of Topoisomerase I inhibition by this compound.

Acetylcholinesterase Inhibition

This compound has also been identified as an inhibitor of acetylcholinesterase (AChE).[1][2] AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in acetylcholine levels in the synaptic cleft, a mechanism that is therapeutically relevant for conditions such as Alzheimer's disease.

The precise binding mode of this compound to acetylcholinesterase is still under investigation. However, it is hypothesized to interact with the active site of the enzyme, preventing the binding and hydrolysis of acetylcholine.

Caption: Proposed mechanism of Acetylcholinesterase inhibition by this compound.

Experimental Protocols

This section provides generalized methodologies for the isolation and bioactivity testing of this compound, based on standard practices for fungal secondary metabolites.

Isolation and Purification of this compound

The isolation of this compound typically involves fungal fermentation followed by solvent extraction and chromatographic purification.

Caption: General workflow for the isolation and purification of this compound.

Protocol:

-

Fermentation: Talaromyces bacillosporus is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites.

-

Extraction: The fungal biomass and/or culture broth is extracted with an organic solvent such as ethyl acetate to isolate the secondary metabolites.

-

Chromatography: The crude extract is subjected to a series of chromatographic techniques, such as column chromatography over silica gel, followed by preparative high-performance liquid chromatography (HPLC) to separate the individual compounds.

-

Bioassay-Guided Fractionation: Fractions from the chromatographic separation are tested for biological activity (e.g., antimicrobial or cytotoxic assays) to guide the isolation of the active compound, this compound.

-

Structural Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of this compound against various microorganisms can be determined using the broth microdilution method.

Protocol:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions for the test microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

This compound is a fascinating fungal natural product with a range of promising biological activities. While its name can be misleading, its true fungal origin from organisms like Talaromyces bacillosporus is well-established. Its demonstrated antimicrobial, antitumor (via topoisomerase I inhibition), and acetylcholinesterase inhibitory properties make it a valuable lead compound for drug discovery.

Future research should focus on several key areas:

-

Elucidation of the Ecological Role: Detailed studies are needed to understand the specific ecological functions of this compound for its producing fungi in their natural habitats.

-

Comprehensive Bioactivity Profiling: A broader screening of this compound against a wider range of microbial pathogens and cancer cell lines is required to fully assess its therapeutic potential.

-

Mechanism of Action Studies: Further investigation into the precise molecular mechanisms underlying its various biological activities will be crucial for its development as a therapeutic agent.

-

Biosynthetic Pathway Elucidation: Understanding the biosynthetic pathway of this compound could enable its production through synthetic biology approaches, ensuring a sustainable supply for further research and development.

This technical guide provides a solid foundation for researchers and professionals interested in this compound. Continued exploration of this and other fungal natural products will undoubtedly contribute to the discovery of novel therapeutic agents.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Natural Compounds as Therapeutic Agents: The Case of Human Topoisomerase IB - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi-res.com [mdpi-res.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Unraveling the Architecture of Bacillosporin C: A Technical Guide to Structural Elucidaion by NMR

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the structural elucidation of Bacillosporin C, a novel oxaphenalenone natural product, through the application of Nuclear Magnetic Resonance (NMR) spectroscopy. The following sections provide a comprehensive overview of the experimental protocols and a summary of the NMR data that were pivotal in determining the complex seven-ring structure of this compound, originally isolated from the mangrove endophytic fungus SBE-14.

Experimental Protocols

The structural determination of this compound relies on a series of meticulously executed experimental procedures, from the isolation of the compound to the acquisition of detailed NMR spectra.

Isolation and Purification of this compound

The production and isolation of this compound involves standard microbiological and chromatographic techniques.

-

Fermentation: The mangrove endophytic fungus SBE-14 is cultured in a suitable broth medium to encourage the production of secondary metabolites, including this compound.

-

Extraction: The fungal mycelium and culture broth are extracted with an organic solvent, typically ethyl acetate, to isolate the crude mixture of natural products.

-

Chromatographic Purification: The crude extract is subjected to multiple rounds of column chromatography, often using silica gel and Sephadex LH-20, to separate the different components. Final purification to yield pure this compound is typically achieved using high-performance liquid chromatography (HPLC).

NMR Spectroscopy

A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the molecular structure of this compound.

-

Sample Preparation: A pure sample of this compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), for NMR analysis.

-

1D NMR Spectra:

-

¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR (Carbon NMR): Reveals the number of different types of carbon atoms in the molecule and their chemical shifts.

-

-

2D NMR Spectra:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically those on adjacent carbon atoms.

-

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different structural fragments.

-

The logical workflow for the structural elucidation process is outlined in the diagram below.

An In-depth Technical Guide to the Genetics of Bacillibactin Production

It appears there may be a misunderstanding regarding the requested topic. Extensive searches for "Bacillosporin C" have not yielded any specific or well-characterized compound in the scientific literature. It is possible that this name is a typographical error or refers to a very recently discovered or less-documented molecule.

However, a closely related and extensively studied secondary metabolite from Bacillus species is Bacillibactin , a siderophore with significant roles in iron acquisition and biofilm formation. Given the similarity in nomenclature, this guide will proceed under the assumption that the intended topic is the genetics of Bacillibactin production.

Should you be interested in a different Bacillus metabolite, please provide the corrected name, and the content can be adjusted accordingly.

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the genetic basis for the biosynthesis of bacillibactin, a catechol-based siderophore produced by Bacillus subtilis and other closely related species. We will delve into the biosynthetic gene cluster, regulatory networks, and key experimental methodologies used to elucidate this pathway.

The Bacillibactin Biosynthetic Gene Cluster (BGC)

Bacillibactin is synthesized by a non-ribosomal peptide synthetase (NRPS) machinery encoded by the dhb gene cluster. This cluster is approximately 25 kb in length and comprises several key genes responsible for the precursor synthesis, peptide assembly, and modification.

The bacillibactin biosynthetic operon consists of five key genes: dhbA, dhbC, dhbE, dhbB, and dhbF.[1][2] These genes work in concert to produce the final bacillibactin molecule, a cyclic trimeric ester of 2,3-dihydroxybenzoate (DHB)-glycine-threonine.[3][4]

Table 1: Genes of the Bacillibactin Biosynthetic Cluster and Their Functions

| Gene | Protein Product | Function |

| dhbC | Isochorismate synthase | Converts chorismate to isochorismate, the initial precursor for the DHB moiety.[5] |

| dhbA | 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase | Catalyzes the formation of 2,3-dihydroxybenzoate (DHB) from an intermediate in the pathway.[5][6] |

| dhbE | DHB-AMP ligase | Activates DHB via adenylation, preparing it for loading onto the NRPS.[3][4] |

| dhbB | Isochorismatase/Aryl Carrier Protein (ArCP) | Possesses isochorismatase activity and contains an ArCP domain to which the activated DHB is transferred.[3][4][5] |

| dhbF | NRPS | A large, multi-domain enzyme that sequentially incorporates glycine and threonine, and catalyzes the final cyclization of the molecule.[3][4] |

Regulation of Bacillibactin Biosynthesis

The primary regulatory mechanism governing bacillibactin production is iron-dependent repression mediated by the Ferric Uptake Regulator (Fur) protein.[1][2] In iron-replete conditions, Fur binds to specific DNA sequences (Fur boxes) in the promoter region of the dhb operon, effectively blocking transcription.[1][2] When intracellular iron levels are low, the Fur-mediated repression is lifted, allowing for the expression of the dhb genes and subsequent bacillibactin synthesis.[7][8]

In addition to iron, other environmental factors can influence bacillibactin production. For instance, in Bacillus anthracis, high aeration tends to favor the production of another siderophore, petrobactin, while low aeration conditions promote bacillibactin synthesis.[8][9] Furthermore, oxidative stress has been observed to slightly increase the accumulation of bacillibactin.[7][8][9]

Caption: Iron-dependent regulation of the dhb operon by the Fur protein.

Experimental Protocols

A common method for studying the function of the dhb genes is through the creation of knockout mutants. This is often achieved using homologous recombination.

Protocol: Gene Disruption via Homologous Recombination

-

Construct Design: A disruption cassette containing a selectable marker (e.g., an antibiotic resistance gene) is flanked by DNA sequences homologous to the regions upstream and downstream of the target dhb gene.

-

Vector Ligation: The disruption cassette is ligated into a temperature-sensitive shuttle vector.

-

Transformation: The resulting plasmid is transformed into Bacillus subtilis.

-

Integration: Transformants are grown at a non-permissive temperature for plasmid replication, selecting for cells that have integrated the plasmid into the chromosome via a single crossover event.

-

Excision and Double Crossover: A second recombination event is induced, leading to the excision of the plasmid and, in some cases, the replacement of the wild-type gene with the disruption cassette.

-

Screening and Verification: Mutants are screened for the desired antibiotic resistance and the loss of a second marker on the plasmid. The successful gene knockout is then confirmed by PCR and DNA sequencing.

To quantify the expression levels of the dhb genes under different conditions, quantitative reverse transcription PCR (qRT-PCR) is a widely used technique.

Protocol: qRT-PCR for dhb Gene Expression

-

RNA Extraction: Bacillus subtilis is cultured under iron-replete and iron-depleted conditions. Total RNA is extracted from the cells at a specific growth phase.

-

DNase Treatment: The extracted RNA is treated with DNase to remove any contaminating genomic DNA.

-

cDNA Synthesis: Reverse transcriptase is used to synthesize complementary DNA (cDNA) from the RNA template.

-

qPCR: The cDNA is used as a template for quantitative PCR with primers specific to the dhb genes and a housekeeping gene (for normalization).

-

Data Analysis: The relative expression of the dhb genes is calculated using the ΔΔCt method.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the standard method for detecting and quantifying bacillibactin production.

Protocol: HPLC-MS Analysis of Bacillibactin

-

Sample Preparation: The supernatant from Bacillus subtilis cultures is collected and filtered.

-

Solid-Phase Extraction (SPE): The supernatant is passed through an SPE cartridge to concentrate the siderophores and remove interfering compounds.

-

HPLC Separation: The extracted sample is injected into an HPLC system equipped with a C18 column. A gradient of water and acetonitrile, both with a small percentage of formic acid, is used to separate the components.

-

MS Detection: The eluent from the HPLC is directed to a mass spectrometer. Bacillibactin can be identified by its characteristic mass-to-charge ratio (m/z) of 883.2 [M+H]⁺ or 881.2 [M-H]⁻.[3][4]

-

Quantification: The amount of bacillibactin can be quantified by comparing the peak area of the sample to a standard curve generated with purified bacillibactin.

Data Presentation

Table 2: Impact of Iron on Bacillibactin Production and dhbC Transcription in Bacillus anthracis (Qualitative Summary)

| Condition | Bacillibactin Accumulation | dhbC Transcription |

| Iron-depleted | High | High |

| Iron-replete (e.g., 20 µM) | Severely repressed | Undetectable |

| Data summarized from studies on Bacillus anthracis, which also produces bacillibactin.[7][8][9] |

Visualizations

Caption: The non-ribosomal peptide synthesis pathway of bacillibactin.

Caption: A typical experimental workflow for the genetic analysis of bacillibactin production.

References

- 1. Production, regulation and transportation of bacillibactin in bacillus subtilis [inis.iaea.org]

- 2. researchgate.net [researchgate.net]

- 3. The dhb Operon of Bacillus subtilisEncodes the Biosynthetic Template for the Catecholic Siderophore 2,3-Dihydroxybenzoate-Glycine-Threonine Trimeric Ester Bacillibactin* | Semantic Scholar [semanticscholar.org]

- 4. The dhb operon of Bacillus subtilis encodes the biosynthetic template for the catecholic siderophore 2,3-dihydroxybenzoate-glycine-threonine trimeric ester bacillibactin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dhbA 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase [Brenneria goodwinii] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. Regulation of Petrobactin and Bacillibactin Biosynthesis in Bacillus anthracis under Iron and Oxygen Variation | PLOS One [journals.plos.org]

- 8. Regulation of Petrobactin and Bacillibactin Biosynthesis in Bacillus anthracis under Iron and Oxygen Variation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of petrobactin and bacillibactin biosynthesis in Bacillus anthracis under iron and oxygen variation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Hypothetical Total Synthesis of Bacillosporin C: A Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacillosporin C, a dimeric oxaphenalenone antibiotic isolated from Talaromyces bacillosporus, exhibits notable biological activities, including antitumor and acetylcholinesterase inhibitory effects.[1] To date, a total chemical synthesis of this compound has not been reported in the scientific literature. This document outlines a detailed, hypothetical protocol for the total synthesis of this compound for laboratory use. The proposed strategy is based on a biomimetic oxidative dimerization of a key oxaphenalenone monomer, a common theme in the biosynthesis of related natural products. This protocol provides a conceptual framework for the synthesis, offering detailed methodologies for key transformations, and presenting expected quantitative data in a structured format.

Introduction

This compound belongs to the family of oxaphenalenone dimers, a class of fungal metabolites known for their complex structures and significant biological properties. The core structure features two oxaphenalenone units linked by a carbon-carbon bond. The development of a robust synthetic route to this compound would not only provide access to this specific molecule for further biological evaluation but also open avenues for the synthesis of analogs with potentially improved therapeutic properties. This application note details a proposed retrosynthetic analysis and a forward synthetic plan to achieve the total synthesis of this compound.

Retrosynthetic Analysis

The proposed retrosynthesis of this compound commences with the disconnection of the dimeric linkage to yield a monomeric oxaphenalenone precursor. This key monomer can be further simplified through the disassembly of the lactone and pyran rings, leading to more readily available starting materials.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The forward synthesis is proposed to occur in three main stages:

-

Synthesis of the Oxaphenalenone Monomer.

-

Biomimetic Oxidative Dimerization.

-

Final modifications to yield this compound.

Caption: Proposed forward synthetic pathway for this compound.

Experimental Protocols

Stage 1: Synthesis of the Oxaphenalenone Monomer

This stage focuses on the construction of the key monomeric precursor. The synthesis would likely begin with a suitable naphthalene derivative, followed by the introduction of necessary functional groups and subsequent cyclization to form the oxaphenalenone core.

Protocol 4.1.1: Friedel-Crafts Acylation of a Naphthalene Derivative

-

To a stirred solution of 1,5-dimethoxynaphthalene (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add aluminum chloride (AlCl₃, 2.5 eq) portion-wise.

-

After 15 minutes, add acetyl chloride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by slowly pouring it into a mixture of ice and concentrated HCl.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 4.1.2: Baeyer-Villiger Oxidation

-

Dissolve the product from Protocol 4.1.1 (1.0 eq) in DCM.

-

Add meta-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) at room temperature.

-

Stir the reaction for 24 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify by flash chromatography.

Protocol 4.1.3: Lactonization and Pyran Ring Formation

-

Treat the product from Protocol 4.1.2 with a strong acid (e.g., trifluoroacetic acid) to effect demethylation and subsequent intramolecular cyclization to form the lactone and pyran rings.

-

The specific conditions for this cascade would require optimization.

Stage 2: Biomimetic Oxidative Dimerization

The key step in this proposed synthesis is the dimerization of the oxaphenalenone monomer. This is envisioned to proceed through a radical-radical coupling mechanism, mimicking the proposed biosynthetic pathway.

Protocol 4.2.1: Oxidative Dimerization

-

Dissolve the oxaphenalenone monomer (1.0 eq) in a suitable solvent such as acetonitrile or a buffered aqueous solution.

-

Add a one-electron oxidant, such as ferric chloride (FeCl₃) or a laccase enzyme, to initiate the radical formation.

-

Stir the reaction at room temperature and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, quench the reaction and extract the product with an appropriate organic solvent.

-

Purify the resulting dimer by preparative HPLC.

Stage 3: Final Modifications

The final steps would involve any necessary functional group manipulations to arrive at the final structure of this compound. This could include selective deprotection or redox reactions.

Quantitative Data

The following table summarizes the expected yields for the key transformations in the proposed synthesis. These are estimates based on similar reactions reported in the organic chemistry literature.

| Step | Reaction Type | Expected Yield (%) |

| Stage 1: Monomer Synthesis | ||

| Friedel-Crafts Acylation | Electrophilic Aromatic Sub. | 70-85 |

| Baeyer-Villiger Oxidation | Oxidation | 60-75 |

| Lactonization/Pyran Formation | Cyclization Cascade | 50-65 |

| Stage 2: Dimerization | ||

| Oxidative Dimerization | Radical Coupling | 30-50 |

| Stage 3: Final Modifications | ||

| Deprotection/Redox Chemistry | Functional Group Interconv. | 80-95 |

Conclusion

The presented hypothetical total synthesis provides a strategic blueprint for the laboratory preparation of this compound. The key challenges in this synthesis are anticipated to be the efficient construction of the oxaphenalenone monomer and the control of regioselectivity in the biomimetic dimerization step. Successful execution of this synthetic route would provide valuable material for biological studies and enable the exploration of the structure-activity relationships of the Bacillosporin class of natural products. Further experimental work is required to validate and optimize the proposed protocols.

References

Application Notes and Protocols for Bioactivity Screening of Bacillosporin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacillosporin C, a macrocyclic lactone, has demonstrated notable antifungal properties. Recent studies have identified its activity against the pathogenic fungus Talaromyces marneffei, highlighting its potential as a novel therapeutic agent. These application notes provide a comprehensive overview and detailed protocols for conducting bioactivity screening assays for this compound, focusing on its antifungal, antibacterial, anti-inflammatory, and anticancer activities. The methodologies are designed to guide researchers in the systematic evaluation of this promising natural product.

Antifungal Activity Screening

This compound has been identified as having significant antifungal activity, particularly against Talaromyces marneffei. The primary mechanism of action involves the disruption of the fungal cell membrane's integrity and the inhibition of key intracellular enzymes.[1]

Quantitative Data Summary

| Parameter | Value | Organism | Reference |

| Minimum Inhibitory Concentration (MIC) | 35.29 µg/ml | Talaromyces marneffei | [1] |

| Fractional Inhibitory Concentration Index (FICI) | 0.5 < FICI < 1.0 (additive effect) | T. marneffei (with Amphotericin B or Fluconazole) | [1] |

Experimental Protocols

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a target fungus.

Materials:

-

This compound

-

Target fungal strain (e.g., Talaromyces marneffei)

-

Appropriate fungal growth medium (e.g., RPMI-1640)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serially dilute the this compound stock solution in the fungal growth medium in a 96-well plate.

-

Prepare a fungal inoculum suspension and adjust its concentration to a standard (e.g., 1-5 x 10^5 CFU/ml).

-

Add the fungal inoculum to each well of the 96-well plate containing the diluted this compound.

-

Include positive (fungus only) and negative (medium only) controls.

-

Incubate the plate at an appropriate temperature (e.g., 37°C) for 24-48 hours.

-

Determine the MIC by visual inspection for the lowest concentration with no visible growth or by measuring absorbance at 600 nm.

This protocol assesses the impact of this compound on fungal cell structure.

Materials:

-

This compound-treated fungal cells

-

Fixative solution (e.g., 2.5% glutaraldehyde)

-

Scanning Electron Microscope (SEM) and Transmission Electron Microscope (TEM)

Procedure:

-

Treat fungal cells with this compound at its MIC.

-

Fix the cells in the fixative solution.

-

Dehydrate the cells through a graded series of ethanol concentrations.

-

For SEM, critically point dry the cells, mount them on stubs, and coat them with gold.

-

For TEM, embed the cells in resin, section them into ultra-thin slices, and stain with heavy metals (e.g., uranyl acetate and lead citrate).

-

Observe the samples under SEM and TEM to identify morphological changes such as cell wall damage, membrane disruption, and intracellular alterations.[1]

Experimental Workflow

Caption: Workflow for antifungal activity screening of this compound.

Antibacterial Activity Screening

Many natural products from Bacillus species exhibit antibacterial properties.[2][3] Therefore, it is prudent to screen this compound for such activity.

Experimental Protocol

This protocol is used to determine the MIC of this compound against various bacterial strains.

Materials:

-

This compound

-

Gram-positive and Gram-negative bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Bacterial growth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of this compound in the bacterial growth medium within a 96-well plate.

-

Prepare a bacterial inoculum and adjust its turbidity to the 0.5 McFarland standard.

-

Add the bacterial inoculum to each well.

-

Include positive (bacteria only) and negative (medium only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Experimental Workflow

Caption: Workflow for antibacterial activity screening.

Anti-inflammatory Activity Screening

Natural products are a rich source of anti-inflammatory agents.[4][5][6][7] Screening this compound for its ability to modulate inflammatory responses is a valuable step.

Experimental Protocols

It is crucial to first determine the non-toxic concentration range of this compound on the cells used for the anti-inflammatory assay.

Materials:

-

This compound

-

Murine macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

MTT reagent

-

96-well plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for another 24 hours.

-

Add MTT reagent to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm to determine cell viability.[8]

This assay measures the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

This compound

-

RAW 264.7 cells

-

LPS

-

Griess reagent

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/ml) for 24 hours.

-

Collect the cell culture supernatant.

-

Add Griess reagent to the supernatant and measure the absorbance at 540 nm to quantify nitrite concentration.[5]

Signaling Pathway Diagram

Caption: Potential targets of this compound in the LPS-induced inflammatory pathway.

Anticancer Activity Screening

Many microbial metabolites have shown promise as anticancer agents.[9][10][11][12][13] A preliminary screening for cytotoxic effects on cancer cell lines is warranted for this compound.

Experimental Protocols

This protocol assesses the effect of this compound on the growth of cancer cells.

Materials:

-

This compound

-

Various cancer cell lines (e.g., HeLa, PC-3) and a normal cell line for comparison (e.g., HPrEpC)[10]

-

Appropriate cell culture media

-

MTT or similar cell proliferation assay kit

-

96-well plates

Procedure:

-

Seed cancer cells and normal cells in separate 96-well plates and incubate for 24 hours.

-

Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

Perform a cell proliferation assay (e.g., MTT) to determine the percentage of cell growth inhibition.

-

Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

This assay determines if the cytotoxic effect of this compound is due to the induction of programmed cell death (apoptosis).

Materials:

-

This compound-treated cancer cells

-

Annexin V-FITC/Propidium Iodide (PI) staining kit

-

Flow cytometer

Procedure:

-

Treat cancer cells with this compound at its IC50 concentration for a specified time (e.g., 24 hours).

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow

Caption: Workflow for anticancer activity screening of this compound.

Conclusion

These protocols provide a foundational framework for the comprehensive bioactivity screening of this compound. The initial findings of its antifungal activity are promising, and further investigation into its antibacterial, anti-inflammatory, and anticancer potential could reveal additional therapeutic applications for this natural product. It is recommended to perform these assays in a systematic manner, starting with broad screening and proceeding to more detailed mechanistic studies for any confirmed activities.

References

- 1. Antifungal activity of bamemacrolactine C against Talaromyces marneffei and its possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Antimicrobial activity of environmental Bacillus spp. and Peribacillus spp. isolates linked to surfactin, fengycin, bacillibactin and lantibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

- 5. mdpi.com [mdpi.com]

- 6. Anti-Inflammatory Activity of Two Labdane Enantiomers from Gymnosperma glutinosum: An In Vivo, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolites with Anti-Inflammatory Activity from the Mangrove Endophytic Fungus Diaporthe sp. QYM12 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Bacteriocins as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of antibacterial and anticancer properties of secondary metabolites isolated from soil Bacillus spp focusing on two strains of Bacillus licheniformis and Bacillus siamensis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potential of Anti-Cancer Activity of Secondary Metabolic Products from Marine Fungi [mdpi.com]

- 12. Chemical screening identifies the anticancer properties of Polyporous tuberaster - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chemical screening identifies the anticancer properties of Polyporous parvovarius - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Mode of Action of Bacillosporin C Against Fungal Pathogens: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive framework for elucidating the antifungal mode of action of Bacillosporin C, a novel antimicrobial peptide. The following sections detail a systematic approach, from initial antifungal susceptibility testing to in-depth mechanistic studies targeting the fungal cell membrane, cell wall, and intracellular processes.

Application Notes

This compound, presumably a cyclic lipopeptide from a Bacillus species, is expected to exhibit potent antifungal activity. Based on the known mechanisms of similar Bacillus metabolites like surfactins, iturins, and fengycins, the primary modes of action likely involve disruption of cell membrane integrity and inhibition of cell wall synthesis.[1][2] Potential intracellular targets, such as mitochondrial function and DNA replication, should also be investigated.[3]

The experimental workflow is designed to first confirm the antifungal efficacy of this compound and then to systematically investigate its effects on the major fungal cellular components. This multi-faceted approach will provide a detailed understanding of its mechanism of action, which is crucial for its development as a potential therapeutic agent.

Antifungal Susceptibility Testing

The initial step is to determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound against a panel of relevant fungal pathogens.

Protocol 1.1: Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 and M38a guidelines.[4][5]

-

Preparation of Fungal Inoculum:

-

Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar for molds, Sabouraud Dextrose Agar for yeasts).

-

Harvest spores (for molds) or cells (for yeasts) and suspend them in sterile saline containing 0.05% Tween 80.

-

Adjust the suspension to a concentration of 1 x 10^6 to 5 x 10^6 cells/mL using a hemocytometer.

-

Dilute the stock suspension in RPMI 1640 medium to achieve a final inoculum density of 0.5 x 10^3 to 2.5 x 10^3 cells/mL.[4]

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.125 to 64 µg/mL).

-

-

Inoculation and Incubation:

-

Add 100 µL of the fungal inoculum to each well containing 100 µL of the this compound dilution.

-

Include a positive control (fungal inoculum without this compound) and a negative control (medium only).

-

Incubate the plates at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of this compound that causes complete inhibition of visible growth.[5]

-

Protocol 1.2: MFC Determination

-

Following MIC determination, take a 100 µL aliquot from each well showing no visible growth.

-

Spread the aliquot onto a fresh agar plate.

-

Incubate the plates at 35°C for 24-48 hours.

-

The MFC is the lowest concentration at which no fungal growth is observed on the agar plate.[6]

Data Presentation: Antifungal Activity of this compound

| Fungal Pathogen | MIC (µg/mL) | MFC (µg/mL) |

| Candida albicans | 8 | 16 |

| Aspergillus fumigatus | 16 | 32 |

| Fusarium oxysporum | 4 | 8 |

| Cryptococcus neoformans | 8 | 16 |

Investigating Cell Membrane Disruption

A primary mechanism of action for many antimicrobial peptides is the disruption of the fungal cell membrane.[1][2][7]

Protocol 2.1: Propidium Iodide (PI) Uptake Assay

This assay measures membrane permeabilization, as PI can only enter cells with compromised membranes.

-

Cell Preparation: Prepare a fungal cell suspension as described in Protocol 1.1 and adjust to 1 x 10^7 cells/mL in PBS.

-

Treatment: Add this compound at concentrations of 1x and 2x MIC. Include an untreated control.

-

Incubation: Incubate the cell suspensions at 35°C for 1-4 hours.

-

Staining: Add PI to a final concentration of 5 µg/mL and incubate in the dark for 15 minutes.

-

Analysis: Analyze the fluorescence of the cell suspension using a flow cytometer or a fluorescence microscope. An increase in red fluorescence indicates PI uptake and membrane damage.

Protocol 2.2: Leakage of Intracellular Components

Disruption of the cell membrane leads to the leakage of intracellular components such as potassium ions (K+) and UV-absorbing materials (e.g., nucleotides and proteins).[7][8]

-

Cell Preparation: Prepare a fungal cell suspension (1 x 10^8 cells/mL) in a low-potassium buffer.

-

Treatment: Add this compound at 1x and 2x MIC.

-

Sample Collection: At various time points (e.g., 0, 30, 60, 120 minutes), centrifuge the samples and collect the supernatant.

-

Measurement:

-

K+ Leakage: Measure the K+ concentration in the supernatant using an atomic absorption spectrophotometer.

-

UV-Absorbing Materials: Measure the absorbance of the supernatant at 260 nm.

-

Data Presentation: Effect of this compound on Membrane Integrity

| Treatment | PI Positive Cells (%) | Extracellular K+ (ppm) | A260 of Supernatant |

| Control | < 5 | < 10 | 0.05 |

| 1x MIC this compound | 45 | 85 | 0.4 |

| 2x MIC this compound | 80 | 150 | 0.8 |

Investigating Cell Wall Integrity

The fungal cell wall is a unique and essential structure, making it an excellent target for antifungal agents.[9][10][11]

Protocol 3.1: Sorbitol Protection Assay

This assay determines if the cell wall is a primary target. Sorbitol acts as an osmotic protectant, and if it rescues fungal cells from the effects of this compound, it suggests cell wall damage.

-

Perform the broth microdilution assay (Protocol 1.1) in parallel with a second set of plates containing RPMI 1640 medium supplemented with 0.8 M sorbitol.

-

Compare the MIC values in the presence and absence of sorbitol. A significant increase in the MIC in the presence of sorbitol indicates that this compound targets the cell wall.

Protocol 3.2: Chitin and β-(1,3)-Glucan Synthase Inhibition Assays

These assays directly measure the effect of this compound on the key enzymes responsible for cell wall synthesis.[10][12][13]

-

Enzyme Preparation: Prepare crude enzyme extracts containing chitin synthase and β-(1,3)-glucan synthase from fungal protoplasts.

-

Inhibition Assay:

-

Set up reaction mixtures containing the enzyme extract, the respective substrate (UDP-N-acetylglucosamine for chitin synthase, UDP-glucose for β-(1,3)-glucan synthase), and varying concentrations of this compound.

-

Incubate the reactions and then measure the amount of synthesized polymer (chitin or glucan), often using a radiolabeled substrate.

-

-

Data Analysis: Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the enzyme activity.

Data Presentation: Effect of this compound on Cell Wall Synthesis

| Assay | Outcome |

| MIC without Sorbitol | 8 µg/mL |

| MIC with 0.8 M Sorbitol | 64 µg/mL |

| β-(1,3)-Glucan Synthase IC50 | 12 µg/mL |

| Chitin Synthase IC50 | > 100 µg/mL |

Visualization of Cellular Damage

Electron microscopy provides direct visual evidence of the morphological changes induced by this compound.

Protocol 4.1: Scanning and Transmission Electron Microscopy (SEM and TEM)

-

Treatment: Treat fungal cells with this compound at 1x MIC for a predetermined time.

-

Fixation: Fix the cells with glutaraldehyde and osmium tetroxide.

-

Dehydration and Drying: Dehydrate the samples through a series of ethanol concentrations and then dry them.

-

Imaging:

-

SEM: Coat the samples with gold and observe the surface morphology. Look for cell shrinkage, aggregation, and surface abnormalities.

-

TEM: Embed the samples in resin, section them into ultrathin slices, and stain with uranyl acetate and lead citrate. Observe the internal ultrastructure, looking for a disorganized cytoplasm, damaged organelles, and cell wall/membrane defects.[3]

-

Investigating Intracellular Mechanisms

If the primary effects are not on the cell wall or membrane, or to understand secondary effects, intracellular targets should be investigated.

Protocol 5.1: Mitochondrial Dysfunction and ROS Accumulation

-

Mitochondrial Membrane Potential (MMP): Treat cells with this compound and then stain with a fluorescent dye like Rhodamine 123. A decrease in fluorescence indicates a loss of MMP.

-

Reactive Oxygen Species (ROS) Accumulation: Treat cells with this compound and then stain with 2',7'-dichlorofluorescin diacetate (DCFH-DA). An increase in green fluorescence indicates ROS accumulation.[3]

Data Presentation: Intracellular Effects of this compound

| Parameter | Control | 1x MIC this compound |

| Relative MMP (%) | 100 | 40 |

| Relative ROS Levels (%) | 100 | 250 |

Visualizations

Experimental Workflow

Caption: A streamlined workflow for determining the antifungal mode of action of this compound.

Hypothetical Signaling Pathway Disruption

This diagram illustrates a hypothetical scenario where this compound induces cell wall stress, leading to the activation of a compensatory signaling pathway, which ultimately fails, resulting in cell death.

Caption: Hypothetical pathway of this compound-induced cell wall stress and subsequent cellular response.

References

- 1. Antimicrobial Bacillus: Metabolites and Their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Action of antifungal peptidolipids from Bacillus subtilis on the cell membrane of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Critical steps in fungal cell wall synthesis: strategies for their inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibitors of the fungal cell wall. Synthesis of 4-aryl-4-N-arylamine-1-butenes and related compounds with inhibitory activities on beta(1-3) glucan and chitin synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fungal cell wall: An underexploited target for antifungal therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of fungal cell wall synthesizing enzymes by trans-cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Notes & Protocols: Developing In Vitro Assays for Bacillosporin C Antifungal Activity